6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFACQSWZNAMX-AUEPDCJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.
Mode of Action
The compound acts as an agonist for the CAR. It binds to the receptor and stimulates its nuclear translocation. This binding and translocation result in the activation of CAR, which then influences the transcription of its target genes.
Biochemical Pathways
Upon activation, CAR regulates the expression of various genes involved in drug metabolism and transport. These include members of the cytochrome P450 family, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Pharmacokinetics
This suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
The activation of CAR by this compound can lead to increased metabolism and clearance of drugs and other xenobiotics. This can have various effects at the cellular level, depending on the specific substances involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be affected by the presence of this solvent. Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and activity.
Biological Activity
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime, commonly referred to as CITCO, is a selective agonist of the constitutive androstane receptor (CAR). This compound has garnered attention for its potential therapeutic applications in cancer treatment and its role in modulating drug metabolism. This article reviews the biological activity of CITCO, highlighting its mechanism of action, effects on various cell lines, and implications for cancer therapy.
- Chemical Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 262.71 g/mol
- CAS Number : 82588-41-8
CITCO acts primarily as a potent and selective agonist for CAR. It exhibits an EC50 value of approximately 49 nM in CAR FRET assays and demonstrates a significant selectivity for CAR over other nuclear receptors such as PXR (Pregnane X Receptor), with a selectivity ratio of 50-fold at a concentration of 10 µM . Upon activation, CITCO induces the nuclear translocation of CAR in hepatocytes and upregulates the expression of target genes such as CYP2B6, which is involved in drug metabolism.
Anticancer Effects
CITCO has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines. Notably:
- Lymphoma Cells : When combined with CHOP (a chemotherapy regimen), CITCO significantly increased cytotoxicity towards lymphoma cells while reducing cardiotoxicity associated with CHOP treatment .
- Ovarian Cancer : In ovarian cell lines expressing CAR, CITCO enhanced cell proliferation when used alongside anticancer agents. This suggests that CITCO can augment the efficacy of existing chemotherapy regimens by overcoming drug resistance mechanisms .
- Brain Tumor Stem Cells (BTSCs) : CITCO inhibited the growth and expansion of CD133(+) BTSCs in culture and induced apoptosis without affecting normal astrocytes. In vivo studies further demonstrated that CITCO treatment resulted in a dose-dependent decrease in tumor volume in xenograft models .
Metabolic Effects
CITCO's activation of CAR leads to alterations in drug metabolism:
- It enhances the expression of key drug-metabolizing enzymes and transporters in human hepatocytes. This modulation can potentially improve the metabolic profile of co-administered drugs like CHOP .
- The compound has been implicated in reducing glucose output from hepatocytes, indicating a novel liver-specific mechanism that could be beneficial for managing blood glucose levels .
Data Overview
Case Studies
- Lymphoma Treatment : A study demonstrated that combining CITCO with CHOP led to significant reductions in drug concentrations needed for effective treatment while minimizing cardiotoxicity.
- Ovarian Cancer Resistance : In resistant ovarian cancer cell lines, CITCO's ability to enhance CAR-mediated transcription improved sensitivity to chemotherapy agents.
- Brain Tumor Models : In xenograft models using BTSCs, CITCO treatment resulted in notable tumor regression and highlighted its potential role as an adjunct therapy in glioblastoma treatments.
Scientific Research Applications
Drug Metabolism Studies
The activation of CAR by this compound is significant in pharmacokinetics, particularly in understanding how drugs are metabolized within the liver. Studies have indicated that compounds like this can enhance the expression of enzymes such as CYP2B6, which is essential for the metabolism of many therapeutic agents .
Cancer Research
Recent findings suggest that CAR agonists can augment the sensitivity of cancer cells to chemotherapy agents. For instance, when combined with anticancer drugs, 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime has been shown to enhance the efficacy of these treatments in ovarian cancer models by upregulating genes associated with drug resistance .
Neuro-oncology
Research indicates that this compound may inhibit the growth of brain tumor stem cells (BTSCs). In vitro studies have demonstrated that it induces cell cycle arrest and apoptosis in CD133(+) BTSCs without affecting normal astrocytes. This specificity suggests potential therapeutic applications in treating glioblastoma and other brain tumors .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Drug Metabolism | Enhanced CYP2B6 expression via CAR activation | Improved understanding of drug interactions and metabolism |
| Ovarian Cancer | Increased sensitivity to chemotherapy when combined with CAR agonists | Potential new strategies for overcoming drug resistance |
| Brain Tumors | Induced apoptosis in BTSCs without harming normal cells | Novel therapeutic avenues for glioblastoma treatment |
Q & A
Q. Table 1: Synthetic Conditions Comparison
Basic: How is the structure of this compound confirmed?
Answer:
Structural confirmation relies on spectroscopic and crystallographic methods :
- X-ray crystallography : Provides definitive proof of the imidazo-thiazole core and oxime geometry. For example, similar compounds show dihedral angles of 5–10° between the thiazole and benzene rings, with hydrogen bonding stabilizing the oxime group .
- FT-IR : Peaks at 1641–1650 cm confirm the C=N stretch of the oxime, while 1475–1560 cm corresponds to C-N and aromatic C=C bonds .
- NMR : H-NMR shows a singlet at δ 7.2–7.9 ppm for the imine proton (HC=N) and multiplets for aromatic protons. C-NMR reveals a Schiff base carbon at δ 135–146 ppm .
Advanced: How can researchers optimize the yield of the oxime formation step?
Answer:
Yield optimization requires addressing common pitfalls:
- Byproduct formation : Competing reactions (e.g., over-oxidation) are minimized by controlling temperature (<100°C) and using inert atmospheres.
- Catalyst selection : Ammonium acetate is standard, but pyridine or DMAP can improve reaction rates in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, hexane/EtOAc) effectively isolates the oxime from unreacted aldehyde.
Note : A 2020 study on analogous oximes reported a 20% yield increase using microwave-assisted synthesis (100°C, 30 min) versus traditional reflux .
Advanced: What analytical methods detect impurities or byproducts in the final compound?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities like unreacted aldehyde or hydrolyzed oxime. Detection at 254 nm is optimal for aromatic systems .
- LC-MS : Identifies low-abundance byproducts (e.g., over-chlorinated derivatives) via molecular ion peaks.
- TGA/DSC : Thermal analysis detects hydrate formation or decomposition above 200°C, critical for stability studies .
Advanced: What are the hypothesized biological targets of this compound?
Answer:
While direct data on this compound is limited, structurally related imidazo-thiazoles show:
- Anticancer activity : Inhibition of kinase pathways (e.g., JAK2/STAT3) via halogen-substituted aromatic interactions .
- Antimicrobial effects : Thiazole derivatives disrupt bacterial membrane synthesis by targeting penicillin-binding proteins .
Q. Table 2: Biological Activity of Analogues
| Compound Class | Target | IC (μM) | Reference |
|---|---|---|---|
| Imidazo-thiazoles | JAK2 | 0.8–1.2 | |
| Dichlorophenyl oximes | EGFR | 2.5–3.5 |
Advanced: How can researchers study the compound’s stability under different conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (80°C, 72h), acidic (0.1M HCl), or alkaline (0.1M NaOH) conditions. Monitor degradation via HPLC .
- Light sensitivity : UV irradiation (254 nm, 48h) assesses photolytic stability. Amber glass vials reduce decomposition .
- Solid-state stability : Store samples at 25°C/60% RH for 6 months. Use PXRD to detect polymorphic changes .
Advanced: How to resolve contradictions in reported synthetic methods?
Answer:
Contradictions often arise in solvent selection or catalyst ratios. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
